molecular formula C18H17ClFNO2 B2774103 2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide CAS No. 1421529-44-3

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide

Cat. No. B2774103
CAS RN: 1421529-44-3
M. Wt: 333.79
InChI Key: CIXMDPXLCKQKSW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are key components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Allosteric Modulation of Receptors

A study by O'Brien et al. (2004) highlights the discovery of CPPHA, a compound that acts as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in the rat forebrain. This modulation enhances the activity of native receptors without directly activating them, suggesting potential applications in neurological research and therapeutic interventions for conditions influenced by mGluR5 activity (O'Brien et al., 2004).

Intermolecular Interactions in Crystal Engineering

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, exploring their intermolecular interactions, including C–H⋯O, C–H⋯SC, and C–H⋯π, through crystallography and theoretical analysis. These findings underscore the importance of understanding such interactions for designing new materials and pharmaceuticals with desired properties (Shukla et al., 2014).

Fluorescence Detection of Biomolecules

Liu et al. (2015) developed a fluorescent turn-on detection method for cysteine over homocysteine and glutathione, utilizing a compound that undergoes specific reactions with cysteine. This innovative approach could be instrumental in biochemical assays and medical diagnostics for detecting cysteine levels in biological samples (Liu et al., 2015).

Catalytic Synthesis of Organic Compounds

Balkrishna and Kumar (2012) described an efficient copper-catalyzed method for synthesizing 2-hydroxybenzamides from 2-chlorobenzamide substrates in water. This process highlights the utility of catalytic reactions in green chemistry for producing compounds with various functional groups, indicating potential applications in pharmaceutical and chemical manufacturing (Balkrishna & Kumar, 2012).

properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-10-14(20)8-9-15(16)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXMDPXLCKQKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzamide

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